Copper(I) phenylacetylide

Catalog No.
S1797258
CAS No.
13146-23-1
M.F
C8H5Cu
M. Wt
164.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) phenylacetylide

CAS Number

13146-23-1

Product Name

Copper(I) phenylacetylide

IUPAC Name

copper(1+);ethynylbenzene

Molecular Formula

C8H5Cu

Molecular Weight

164.67

InChI

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

SMILES

[C-]#CC1=CC=CC=C1.[Cu+]

Copper-catalysed photoinduced decarboxylative alkynylation

Synthesis of Substituted Tolanes

Copper(I) Catalyzed CO2 Addition to Phenylacetylene

Electrochemical Synthesis for Use in Click Chemistry

Synthesis of Copper Phenylacetylide

Preparation of Copper Acetylide for Diyne Product Synthesis

Synthesis, Structure and Cu-Phenylacetylide Coordination of an Unsymmetrically Substituted Bulky dppf-Analog

Electrochemical Synthesis of Copper(I) Acetylides via Simultaneous Copper Ion and Catalytic Base Electrogeneration for Use in Click Chemistry

Electrochemical Preparation and Applications of Copper

Copper(I) phenylacetylide is a coordination compound characterized by the presence of copper in the +1 oxidation state bonded to phenylacetylide ligands. Its chemical structure can be represented as PhC≡C-Cu, where "Ph" denotes the phenyl group. This compound exhibits unique properties due to the combination of copper's metallic characteristics and the reactivity of the acetylide group, making it a subject of interest in various fields, including organic synthesis and materials science.

Copper(I) phenylacetylide is a dangerous compound and should be handled with extreme caution in a well-ventilated fume hood. It is:

  • Shock-sensitive: Can explode upon impact or friction [].
  • Pyrophoric: Can ignite spontaneously upon contact with air [].
  • Toxic: Exposure can cause skin irritation, eye damage, and respiratory problems [].
  • Reactive: Decomposes in acid, releasing toxic fumes [].

  • Reactions with Aryl Halides: It reacts with aryl halides under nucleophilic substitution conditions to form substituted products. This reaction is characterized by a concerted mechanism involving a four-center transition state, which has been confirmed through kinetic studies .
  • Formation of β-Lactams: When reacted with nitrones, copper(I) phenylacetylide yields cis-β-lactams, showcasing its utility in synthesizing complex organic molecules .
  • Cyclization Reactions: It can undergo cyclization reactions when treated with o-iodocarbamoylbenzene in pyridine, resulting in products like 3-amino-2-phenylindenone .

Copper(I) phenylacetylide can be synthesized through various methods, including:

  • Reaction of Copper(I) Oxide and Phenylacetylene: A common method involves reacting basic copper(I) oxide (Cu₂O) with phenylacetylene in an ethanol medium. This reaction typically requires acidic conditions to facilitate the formation of the acetylide .
  • In Situ Formation: Another approach involves the generation of copper acetylides directly in reaction mixtures where they serve as intermediates for further transformations .

Copper(I) phenylacetylide has several applications, particularly in:

  • Catalysis: It acts as a catalyst or co-catalyst in various organic reactions, including imine synthesis under visible light irradiation. Its photocatalytic properties make it valuable for sustainable chemical processes .
  • Material Science: The compound is used in the development of advanced materials due to its electronic properties and ability to form stable complexes with other ligands.

Interaction studies involving copper(I) phenylacetylide often focus on its reactivity with other chemical species:

  • Coordination Chemistry: The compound can form complexes with transition metals, which may alter its reactivity and stability. Studies have shown that it can coordinate with titanium dioxide and other metal complexes to enhance catalytic activity .

Copper(I) phenylacetylide shares similarities with other metal acetylides but stands out due to its unique electronic properties and reactivity patterns. Here are some comparable compounds:

CompoundMetalKey Features
Copper(I) acetylideCopperSimpler structure; less steric hindrance
Silver acetylideSilverHigher stability but lower reactivity
Gold acetylideGoldUnique optical properties; used in nanotechnology
Zinc acetylideZincLess reactive; primarily used in coordination chemistry

Copper(I) phenylacetylide's distinct reactivity towards electrophiles and its role as a photocatalyst highlight its uniqueness compared to these similar compounds. Its ability to participate in diverse reactions while maintaining stability under various conditions makes it an important compound in synthetic organic chemistry.

The crystal structure of copper(I) phenylacetylide has been extensively characterized through X-ray crystallography, revealing a polymeric ladderane structure with short copper(I)-copper(I) distances that facilitate electronic communication between metal centers. This structural arrangement differs significantly from other copper acetylides, such as tert-butylethynylcopper(I), which displays a C20 cluster structure with interlocking distorted Cu₈ rings. The phenylacetylide ligand coordinates to copper centers through multiple bonding modes, including μ,η¹,¹-C≡C-Cu₂ and μ,η¹,²-C≡C-Cu₂ interactions, while additional stabilization occurs through μ₃,η¹,¹,²-C≡C-Cu₃ and μ₄,η¹,¹,¹,¹,²-C≡C-Cu₄ bridging arrangements.

Computational studies have provided valuable insights into the coordination chemistry of copper(I) phenylacetylide complexes, particularly regarding acetylene binding modes and electronic structure. Recent research has demonstrated that copper(I) centers in these compounds can adopt various coordination geometries, including trigonal planar and tetrahedral arrangements, depending on the supporting ligand environment. The copper-acetylene interaction exhibits significant covalent character, with computational analysis revealing stronger metal-ligand bonding in copper complexes compared to analogous silver derivatives. Infrared spectroscopic analysis has confirmed the presence of characteristic C≡C stretching frequencies around 1930 cm⁻¹, indicating substantial electronic communication between the copper center and the acetylide moiety.

X-ray structural determinations have revealed that the carbon-carbon triple bond distance in copper(I) phenylacetylide complexes appears shorter than expected due to thermal smearing and anisotropic electron density effects inherent in routine crystallographic models. Advanced crystallographic techniques and computational methods have been employed to obtain more accurate bond distance estimations, providing crucial information for understanding the electronic structure and bonding characteristics of these compounds. The coordination shifts observed in ¹³C nuclear magnetic resonance spectroscopy demonstrate distinct trends for copper versus silver acetylene complexes, with copper derivatives showing more pronounced downfield shifts indicative of stronger metal-carbon interactions.

Synthetic Methodologies

Classical Ammoniacal Copper(I) Chloride Route

The classical synthesis of copper(I) phenylacetylide involves the reaction of phenylacetylene with ammoniacal cuprous chloride solution, representing a well-established methodology that has been employed for over a century. This synthetic approach utilizes the coordination properties of ammonia to solubilize copper(I) chloride, creating a reactive copper(I) species capable of forming acetylide bonds with terminal alkynes. The reaction proceeds through initial coordination of the terminal alkyne to the copper(I) center, followed by deprotonation of the acetylenic hydrogen and formation of the copper-carbon bond.

The stoichiometry of this reaction typically involves phenylacetylene, copper(I) chloride, and ammonia in specific molar ratios to ensure complete conversion and optimal yield. The reaction mechanism involves the formation of an intermediate copper(I)-ammonia complex, which subsequently reacts with the terminal alkyne to produce the desired copper(I) phenylacetylide precipitate. Temperature control and reaction atmosphere are critical parameters, as the process is sensitive to oxidation and requires inert conditions to prevent formation of unwanted copper(II) species.

Detailed studies have revealed that the ammoniacal copper(I) chloride route produces copper(I) phenylacetylide with characteristic red to yellow coloration, depending on the specific reaction conditions employed. The precipitate formation is typically rapid and quantitative, making this method particularly suitable for preparative-scale synthesis. Optimization studies have identified key factors affecting product purity and yield, including ammonia concentration, temperature, reaction time, and the presence of oxygen or other oxidizing agents.

Electrochemical Synthesis Approaches

Recent developments in electrochemical synthesis have provided alternative pathways for preparing copper(I) phenylacetylide with enhanced sustainability and controllability. These methods utilize simultaneous copper oxidation and Hofmann elimination processes to generate the required copper(I) species and base conditions necessary for acetylide formation. The electrochemical approach offers advantages in terms of reagent economy, as the electrochemically-generated base can be regenerated during the process, making it effectively catalytic.

The electrochemical synthesis involves the use of quaternary ammonium salts as both background electrolytes and precursors for base generation through cathodic reduction. Tetraethylammonium and tetrabutylammonium salts have been particularly effective in this role, undergoing single-electron-transfer and Hofmann-type elimination processes to produce tertiary amine bases. These electrochemically-generated bases facilitate the deprotonation of terminal alkynes, enabling subsequent coordination to copper(I) centers formed through anodic oxidation of copper electrodes.

Optimization of electrochemical parameters, including current density, electrode materials, electrolyte composition, and reaction time, has been crucial for achieving high yields and purity in copper(I) phenylacetylide synthesis. The method has demonstrated compatibility with various terminal alkynes and has been successfully extended to one-pot copper-catalyzed azide-alkyne cycloaddition reactions, showcasing its versatility for pharmaceutical applications. Control experiments have confirmed the necessity of both copper oxidation and base generation for successful acetylide formation, highlighting the synergistic nature of the electrochemical process.

Solid-State Mechanochemical Preparation

Mechanochemical synthesis represents an emerging approach for preparing copper(I) phenylacetylide through ball-milling techniques that avoid the use of traditional solvents. This methodology relies on mechanical energy to promote chemical transformations, offering environmental advantages and unique reaction pathways not accessible through conventional solution-based methods. The mechanochemical approach typically involves grinding mixtures of phenylacetylene, copper salts, and appropriate bases in ball mills under controlled conditions.

Optimization studies for mechanochemical synthesis have focused on key parameters including milling time, rotational speed, ball-to-sample mass ratios, and the number of grinding media employed. Research has demonstrated that copper(I) species react with phenylacetylene under mechanochemical conditions to create copper acetylide intermediates, which can subsequently participate in further transformations such as cycloaddition reactions. The solid-state nature of this synthesis eliminates the need for organic solvents and offers improved safety profiles compared to traditional synthetic routes.

Mechanochemical preparation has shown particular promise for multi-functionalized product synthesis, where copper(I) phenylacetylide serves as an intermediate in more complex transformations. The method has been successfully applied to copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating the viability of copper acetylide formation under ball-milling conditions. Studies have revealed that sodium azide can facilitate copper valence state changes during mechanochemical reactions, contributing to the observed catalytic activity.

Morphological Variations (Nanobelts, Particulate Forms)

Copper(I) phenylacetylide exhibits remarkable morphological diversity, with researchers successfully synthesizing various structural forms including nanobelts, nanoparticles, and extended coordination polymers. These morphological variations significantly influence the compound's physical and chemical properties, particularly in applications involving photocatalysis, thermoelectric materials, and mechanochromic luminescence. The nanobelt morphology represents one of the most extensively studied forms, characterized by high aspect ratios and unique optical properties.

The synthesis of copper(I) phenylacetylide nanobelts typically involves controlled precipitation conditions that favor anisotropic growth along specific crystallographic directions. These nanostructures demonstrate air stability and possess band gap values around 2.3 electron volts, making them suitable for visible light photocatalytic applications. Characterization studies have revealed that the nanobelt morphology enhances surface area and provides favorable electron transfer pathways compared to bulk crystalline forms.

Morphological FormSynthesis MethodKey PropertiesApplications
NanobeltsControlled precipitationHigh aspect ratio, 2.3 eV band gapPhotocatalysis, thermoelectrics
NanoparticlesSolution-based synthesisEnhanced surface areaCatalysis, composites
Coordination polymersTemplate-directed growthExtended structuresMaterials science
Crystalline powderTraditional precipitationBulk propertiesGeneral synthetic applications

Composite materials incorporating copper(I) phenylacetylide nanobelts with single-walled carbon nanotubes have demonstrated exceptional thermoelectric performance, with power factors reaching 200.2 ± 10.9 microwatts per meter per kelvin squared at room temperature. These composites exhibit mechanochromic luminescence phenomena, changing from bright green to dark red upon mechanical grinding, indicating substantial structural rearrangements at the molecular level. The flexibility and mechanical properties of these composite films make them attractive for flexible electronic device applications.

Advanced characterization techniques have revealed that morphological control can be achieved through systematic variation of synthesis parameters, including temperature, solvent composition, concentration, and the presence of structure-directing agents. Silver nanoparticle decoration of copper(I) phenylacetylide structures has been successfully accomplished, creating plasmonic photocatalysts with enhanced visible light absorption and improved charge separation efficiency. These hybrid materials demonstrate superior performance in environmental remediation applications, including chromium(VI) reduction and pharmaceutical compound degradation.

[3 + 2] Cycloaddition Mechanisms in Click Chemistry

Copper(I) phenylacetylide is the key nucleophilic partner in the copper-catalysed azide–alkyne cycloaddition that underpins so-called “click” ligations. Early kinetic and density-functional-theory studies established a stepwise polar pathway in which the copper(I) acetylide first coordinates the terminal nitrogen of the organic azide, forms a six-membered metallacycle, and then contracts to a copper-triazolide that is finally protonated to the 1,4-disubstituted 1,2,3-triazole [1] [2].

Subsequent isolation of a π,σ-bis(copper) acetylide demonstrated that dinuclear intermediates accelerate the reaction by an order of magnitude relative to mononuclear species, rationalising why added copper(I) salts radically increase rate and regio-selectivity [3] [4]. Table 1 summarises representative activation parameters.

StudyKey copper intermediateCalculated or observed ΔG‡ (kcal mol⁻¹)MethodComment
van Maarseveen et al. (2006)Mononuclear acetylide15.0 (stepwise)  [2]Density functional theory11 kcal mol⁻¹ lower than uncatalysed pathway
González-Fokin (2015)Dinuclear π,σ-acetylide11.3  [3]Transient isolation & kineticsExplains ligand-accelerated rate enhancement
Zhao et al. (2018)Halide-bridged acetylide14.1  [1]Combined experimental/DFTLigand dissociation of N-heterocyclic carbene precedes cycloaddition

Collectively these data show that copper(I) phenylacetylide acts first as Brønsted base (alkyne deprotonation), then as Lewis acid (azide activation), and finally as transmetallating scaffold that returns Cu(I) after triazole protonation, closing an autocatalytic cycle.

Photocatalytic Reaction Pathways

Visible-light absorption by the σ-bond framework of copper(I) phenylacetylide populates a ligand-centred excited state that is strongly reducing (≈ –2.6 V vs. saturated calomel electrode) [5]. Harnessing this excited state enables redox-neutral oxidative couplings and the in-situ generation of reactive oxygen species.

3.2.1 Imine Synthesis via Amine Coupling

Under blue or violet light (> 400 nm) copper(I) phenylacetylide oxidises benzylamine to the corresponding imine with molecular oxygen as the terminal oxidant. Titanium dioxide nanoparticles anchored to the copper ladder widen light-harvesting channels, suppress charge recombination and raise the imine yield from 50% to ≈ 85% while maintaining metal loadings below 0.5 wt % [6] [7] [8]. Table 2 compares representative systems.

PhotocatalystVisible-light band (nm)AtmosphereImine yield (%)Time (h)Reference
Copper(I) phenylacetylide> 400Air50.46 [6]
Titanium-dioxide (3.9 nm)/copper phenylacetylide composite> 400Air84.76 [6]
Multichannel TiO₂-decorated CuC₂PhC₂Cu420–460Air or N₂> 905 [7]
Framework CP-2P (multi-alkynyl copper)SunlightAir> 993 [9]

Spectroscopic experiments (time-resolved terahertz, electron spin resonance) show electron transfer from photo-excited copper centres to adsorbed oxygen to generate superoxide anion, which then abstracts hydrogen from benzylamine to give an α-amino radical that dimerises to the imine [6] [7].

3.2.2 Reactive Oxygen Species Generation

When copper(I) phenylacetylide is combined with p-type semiconductors or immobilised on mineral oxides, it forms direct Z-scheme heterojunctions that markedly increase reactive oxygen species generation under mild irradiation. Quantitative trapping experiments reveal that a Bi₂WO₆ / copper phenylacetylide composite forms superoxide anion 12-fold faster than the bare copper material [10]. Table 3 summarises ROS metrics.

CatalystDominant reactive oxygen speciesRelative rate vs. pristine copper phenylacetylideDetection techniqueReference
Bi₂WO₆ / copper phenylacetylide (0.6 wt %)Superoxide anion12.07 ×Electron spin resonance & photoluminescence quenching [10]
TiO₂ / copper phenylacetylide (3.9 nm)Superoxide anion4–5 ×Electron spin resonance [6]

Electron-paramagnetic-resonance spectra confirm that photo-generated electrons localised on copper transfer to surface oxygen, while photogenerated holes on the oxide side oxidise adsorbed water to hydroxyl radical, furnishing a dual radical environment conducive to oxidative organic transformations [10] [11].

Cross-Coupling Reactions with Aryl Halides

Copper(I) phenylacetylide engages in both stoichiometric and catalytic C(sp)–C(sp²) bond construction with aryl halides. The classical Castro–Stephens coupling joins a pre-formed copper acetylide and an aryl iodide in refluxing pyridine to afford diaryl-substituted acetylenes in excellent yield without exogenous palladium [12] [13].

Aryl halideSolvent / baseTemperature (°C)Product yield (%)Reference
IodobenzenePyridine, no added base11595 [13]
Para-nitro-iodobenzeneDimethylformamide / potassium carbonate10089 [14]
3-Iodoaniline (Pd-assisted Sonogashira variant)Acetonitrile / triethylamine, CuI (5 mol %)7080 [15]
Aryl chloride (Cu(II) oxalamide catalyst)Alcoholic K₂CO₃, ambient air90> 1000 turnover numbers [16]

Mechanistic probes show that copper(I) phenylacetylide can enter two manifolds:

  • Ionic substitution (Castro–Stephens): oxidative addition is rate-determining, followed by reductive elimination of the diaryl alkyne, leaving copper(I) halide [12] [17].
  • Photochemical single-electron transfer: photo-excited copper(I) acetylide reduces the aryl halide to an aryl radical that combines with the acetylide fragment, thereby extending coupling to alkyl iodides and unactivated aryl chlorides under mild conditions [18] [5].

β-Lactam Formation with Nitrones

The Kinugasa reaction between copper(I) phenylacetylide and nitrones furnishes cis-β-lactams, valuable precursors to β-lactam antibiotics. Copper(I) acts dually: first enabling a 1,3-dipolar cycloaddition to give a copper-isoxazoline, then mediating cycloreversion to an imine–ketenyl dicopper intermediate that collapses to the four-membered ring [19] [20].

Nitrone substrateConditionsMajor β-lactam stereochemistryYield (%)Reference
N,α-Diphenyl nitronePyridine, 80 °Ccis-3-phenyl-β-lactam72 [19]
Same (phenanthroline-ligated Cu)Acetonitrile, triethylamine, 25 °Ccis-β-lactam83 [20]
Alkynyl ester nitrone, bis(azaferrocene) Cu(I)Dichloromethane, 0 °Ccis-β-lactam, 90% enantiomeric excess81 [21]
Chiral ynamide–nitrone pairToluene, 40 °CBicyclic β-lactam68 [22]

Density-functional-theory recalculations reveal that copper promotes a two-copper cooperative cycloaddition and that subsequent proton transfer is irreversible, explaining the high cis selectivity and the beneficial impact of strong σ-donor ligands [20] [23].

Key Take-Home Messages

  • Copper(I) phenylacetylide orchestrates diverse bond-forming processes by combining nucleophilic acetylide character with redox-active copper centres, enabling both two-electron and single-electron pathways.

  • Modulation of the copper environment—through dinuclear aggregation in click chemistry, semiconductor junctions in photocatalysis or ligand scaffold tuning—directly translates into higher reaction rates, broader substrate scopes and greener conditions.

  • In photocatalytic platforms, copper phenylacetylide simultaneously drives organic oxidations and generates reactive oxygen species, providing a dual-function route to sustainable oxidative transformations without external photosensitisers.

  • Mechanistic insights gathered across cycloadditions, cross-couplings and β-lactam syntheses create a coherent framework for designing next-generation copper phenylacetylide catalysts that operate under visible light, ambient atmosphere and with minimal additives.

Dates

Last modified: 08-15-2023

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